1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea
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Overview
Description
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethylphenyl group. The final step involves the formation of the urea linkage with the methoxypropan-2-yl group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over reaction parameters is maintained. The use of automated systems for monitoring and adjusting reaction conditions is common to achieve consistent quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure could be optimized for activity against specific biological targets.
Industry: In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea: Lacks the additional substituents, leading to different reactivity and applications.
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-ethoxypropan-2-yl)urea: Similar structure but with an ethoxy group instead of a methoxy group, affecting its chemical properties.
Uniqueness: The presence of both the dimethylphenyl and methoxypropan-2-yl groups in 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea provides a unique combination of steric and electronic effects, making it distinct from its analogs. This uniqueness can lead to different biological activities and chemical reactivities, highlighting its potential for specialized applications.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-5-6-15(7-12(11)2)20-9-14(8-16(20)21)19-17(22)18-13(3)10-23-4/h5-7,13-14H,8-10H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZUUTPHPQQELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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